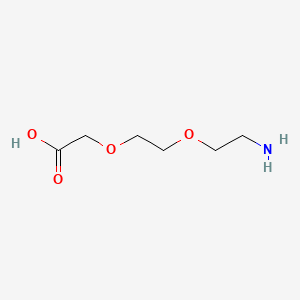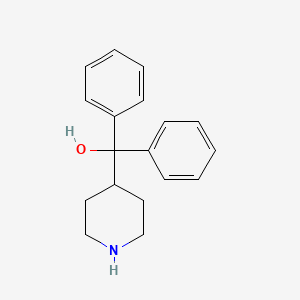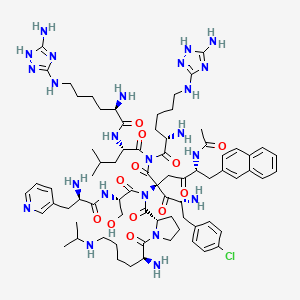
2-(2-(2-氨基乙氧基)乙氧基)乙酸
科学研究应用
2-氨基乙氧基乙氧基乙酸在科学研究中有着广泛的应用:
化学: 用作合成 PROTACs 的连接体,PROTACs 用于研究蛋白质降解。
生物学: 用于开发靶向疗法,通过降解特定蛋白质来治疗疾病。
医学: 用于药物递送系统,以提高治疗剂的溶解度和稳定性。
工业: 应用于先进材料和聚合物的生产
作用机制
2-氨基乙氧基乙氧基乙酸在 PROTACs 中充当连接体,利用泛素-蛋白酶体系统选择性地降解靶蛋白。该化合物连接两种不同的配体:一种与 E3 泛素连接酶结合,另一种与靶蛋白结合。这将靶蛋白与泛素连接酶靠近,导致其泛素化,并随后被蛋白酶体降解 .
生化分析
Biochemical Properties
2-(2-(2-Aminoethoxy)ethoxy)acetic Acid is often used in organic synthesis as a catalyst, buffer for acidic catalytic reactions, and ligand . It is also used as an additive for surfactants, lubricants, and adhesives . It has been shown to bind to integrin receptors .
Cellular Effects
Given its ability to bind to integrin receptors , it may influence cell adhesion, migration, and other processes regulated by integrins.
Molecular Mechanism
Its interaction with integrin receptors suggests that it may influence the signaling pathways mediated by these receptors .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to light, moisture, and heat, and should be stored under inert gas at -20°C .
准备方法
合成路线和反应条件
2-氨基乙氧基乙氧基乙酸的合成通常涉及在碱性条件下 2-(2-(2-氨基乙氧基)乙氧基)乙醇与氯乙酸的反应。反应通过亲核取代机制进行,其中乙醇衍生物的羟基被氯乙酸的羧基取代 .
工业生产方法
2-氨基乙氧基乙氧基乙酸的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高收率和纯度。然后,产物使用重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
2-氨基乙氧基乙氧基乙酸可以进行各种化学反应,包括:
氧化: 氨基可以被氧化形成硝基。
还原: 羧基可以被还原形成醇。
取代: 氨基可以参与亲核取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要产物
氧化: 形成硝基衍生物。
还原: 形成醇衍生物。
取代: 根据所用亲核试剂,形成各种取代衍生物.
相似化合物的比较
类似化合物
H2N-PEG3-CH2COOH: 结构类似,但多了一个乙二醇单元。
H2N-PEG4-CH2COOH: 与 H2N-PEG2-CH2COOH 相比,包含两个额外的乙二醇单元.
独特性
2-氨基乙氧基乙氧基乙酸的独特之处在于其最佳长度和柔性,使其成为 PROTAC 合成的理想连接体。与 H2N-PEG3-CH2COOH 和 H2N-PEG4-CH2COOH 相比,其更短的链长可以更好地控制配体的空间排列,从而提高蛋白质降解的效率 .
属性
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRGYVESPRHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139729-28-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139729-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10327018 | |
| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134978-97-5 | |
| Record name | (2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Amino-3,6-dioxaoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-(2-(2-Aminoethoxy)ethoxy)acetic acid into peptide-based protease substrates?
A1: Attaching 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, often referred to as a PEG moiety, to peptide substrates serves two primary purposes:
- Enhanced Solubility: The hydrophilic nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid significantly improves the solubility of the peptide substrates in aqueous solutions commonly used in enzymatic assays. [, ] This is particularly important for low molecular weight peptides that might otherwise exhibit poor solubility.
- Modulation of Enzyme Kinetics: Research shows that the position of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid attachment within the peptide substrate significantly influences the substrate's interaction with proteases. N-terminal pegylation often leads to increased specificity constants (kcat/KM) suggesting improved substrate binding or turnover. Conversely, C-terminal pegylation tends to decrease specificity constants. [] This suggests that the compound can be strategically incorporated to fine-tune substrate-enzyme interactions.
Q2: Beyond protease substrates, what other applications has 2-(2-(2-Aminoethoxy)ethoxy)acetic acid found in medicinal chemistry research?
A2: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been explored as a component in designing inhibitors of amyloid-β (Aβ) aggregation, a process implicated in Alzheimer's disease. []
- One such compound, DSB(EEX)(3), demonstrated promising results in reducing Aβ toxicity in human neuroblastoma cells and inhibiting Aβ aggregation in vitro. []
Q3: How does the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain affect its influence on the properties of the molecules it is attached to?
A3: Studies focusing on a specific protease substrate, ABZ-Arg-Gln-Asp-Arg-ANB-NH2, revealed that increasing the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain at the N-terminal led to a decrease in the specificity constant of the substrate. [] This suggests that longer chains might hinder the interaction between the substrate and the enzyme, potentially due to steric hindrance or altered conformational flexibility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)





